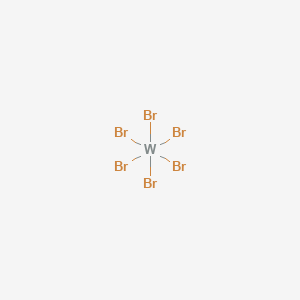
tungsten(VI) iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tungsten(VI) iodide is an inorganic compound composed of tungsten and iodine, with the chemical formula ( \text{WI}_6 ). It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by its high oxidation state of tungsten, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tungsten(VI) iodide can be synthesized through several methods. One common approach involves the reaction of tungsten hexachloride (( \text{WCl}_6 )) with hydrogen iodide (( \text{HI} )) under controlled conditions. The reaction proceeds as follows: [ \text{WCl}_6 + 6 \text{HI} \rightarrow \text{WI}_6 + 6 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound typically involves the direct reaction of tungsten metal with iodine at elevated temperatures. This method ensures the formation of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Tungsten(VI) iodide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form tungsten oxides.
Reduction: It can be reduced to lower oxidation states of tungsten iodides.
Substitution: this compound can participate in substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Reducing agents such as hydrogen or metals like zinc can be used.
Substitution: Halide exchange reactions can be performed using halogen gases or halide salts.
Major Products Formed:
Oxidation: Tungsten oxides (( \text{WO}_3 )).
Reduction: Lower oxidation state tungsten iodides (( \text{WI}_4 ), ( \text{WI}_2 )).
Substitution: Formation of mixed halides (( \text{WCl}_x \text{I}_y )).
Wissenschaftliche Forschungsanwendungen
Tungsten(VI) iodide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including photocatalytic reactions.
Biology: this compound clusters have been studied for their antibacterial and antifungal properties.
Medicine: Research is ongoing into its potential use in photodynamic therapy for treating infections.
Industry: It is used in the production of high-performance materials and coatings due to its unique properties.
Wirkmechanismus
The mechanism of action of tungsten(VI) iodide involves its ability to participate in redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. Its high oxidation state allows it to interact with various molecular targets, facilitating electron transfer processes that drive chemical transformations.
Vergleich Mit ähnlichen Verbindungen
- Tungsten(IV) iodide (( \text{WI}_4 ))
- Tungsten(II) iodide (( \text{WI}_2 ))
- Tungsten hexachloride (( \text{WCl}_6 ))
Comparison:
- Oxidation State: Tungsten(VI) iodide has a higher oxidation state compared to tungsten(IV) and tungsten(II) iodides, making it a stronger oxidizing agent.
- Reactivity: this compound is more reactive due to its higher oxidation state, allowing it to participate in a broader range of chemical reactions.
- Applications: While tungsten(IV) and tungsten(II) iodides have specific uses, this compound’s unique properties make it more versatile in applications such as catalysis and material science.
This compound stands out due to its high oxidation state, reactivity, and versatility, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
13701-86-5 |
|---|---|
Molekularformel |
Br6W |
Molekulargewicht |
663.3 g/mol |
IUPAC-Name |
hexabromotungsten |
InChI |
InChI=1S/6BrH.W/h6*1H;/q;;;;;;+6/p-6 |
InChI-Schlüssel |
OQVJXQJWYQNWTI-UHFFFAOYSA-H |
Kanonische SMILES |
Br[W](Br)(Br)(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


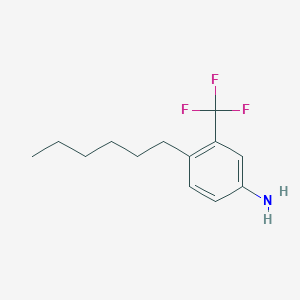
![2-Anthracenesulfonic acid, 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B13733554.png)

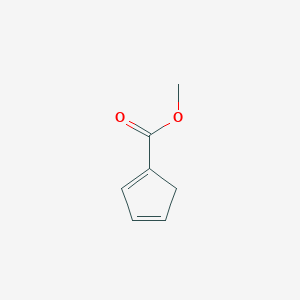


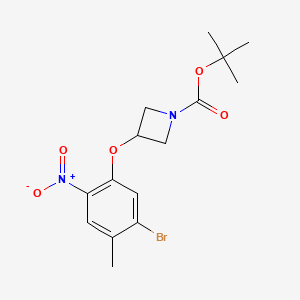
![Hydroquinone, bis[bis(1-aziridinyl)phosphinate]](/img/structure/B13733572.png)
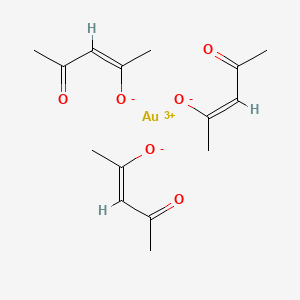
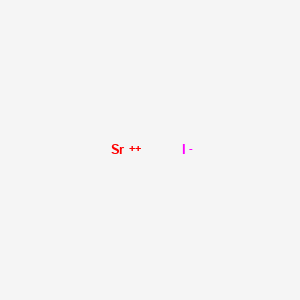


![6,7-Dihydro-2-thioureido-4-(trifluoromethyl)-5H-cyclopenta-[D]-pyrimidine](/img/structure/B13733595.png)
![(2S)-5-[carbamimidoyl-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]amino]-2-(phenylmethoxycarbonylamino)pentanoate;cyclohexylazanium](/img/structure/B13733596.png)
